3-amino-4-methylbenzonitrile hydrochloride
Description
Overview of Benzonitrile (B105546) Frameworks in Organic Synthesis
Benzonitrile, a simple aromatic organic compound with the formula C₆H₅(CN), serves as a fundamental building block in the vast landscape of organic chemistry. wikipedia.org First reported by Hermann Fehling in 1844, it was identified as the product of the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org This discovery laid the groundwork for the entire class of compounds known as nitriles. wikipedia.org The cyano (–C≡N) group is a key functional moiety, prized for its robustness and versatile reactivity. acs.org Benzonitrile and its derivatives are valuable precursors for a multitude of other compounds. wikipedia.org For instance, they can be hydrolyzed to form N-substituted benzamides after reacting with amines, or they can react with Grignard reagents to produce imines. wikipedia.org
In laboratory and industrial settings, benzonitriles are prepared through various methods, including the ammoxidation of toluene, the dehydration of benzamides, and the Rosenmund-von Braun reaction. wikipedia.org The cyano group's strong electron-withdrawing nature significantly influences the electronic properties of the benzene (B151609) ring, making benzonitrile derivatives useful in a wide array of chemical transformations. They also form labile coordination complexes with transition metals, such as palladium, which are valuable as synthetic intermediates because the benzonitrile ligand can be easily replaced by stronger ligands. wikipedia.org This reactivity profile makes the benzonitrile framework a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and materials. wikipedia.orgrsc.org
Significance of Amino- and Methyl-Substituted Benzonitriles
The introduction of amino (–NH₂) and methyl (–CH₃) groups onto the benzonitrile ring dramatically expands its synthetic utility and allows for fine-tuning of its chemical properties. The amino group, being a strong electron-donating group, can modulate the electron density of the aromatic system, influencing the reactivity of both the ring and the nitrile function. This electronic interplay is crucial in directing further chemical reactions and in establishing interactions with biological targets.
The methyl group, while less powerfully electron-donating than the amino group, also contributes to the electronic environment and provides steric bulk, which can influence the regioselectivity of reactions. rsc.org The combination of these substituents on a benzonitrile core creates a multifunctional scaffold. The amino group provides a nucleophilic center and a site for diazotization or for the formation of amides and other nitrogen-containing heterocycles. nih.govnih.gov The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. acs.orgpsu.edu This multi-faceted reactivity makes amino- and methyl-substituted benzonitriles highly sought-after intermediates in the synthesis of diverse and complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. rsc.org
Research Context of 3-Amino-4-methylbenzonitrile (B1277243) Hydrochloride
3-Amino-4-methylbenzonitrile, and by extension its hydrochloride salt, emerges as a compound of significant interest due to its specific substitution pattern. The ortho-positioning of the amino and methyl groups, combined with the meta-position of the cyano group relative to the amino group, creates a unique electronic and steric profile. This arrangement makes it a valuable intermediate in the synthesis of targeted molecules, particularly in the pharmaceutical industry. chemicalbook.compharmint.net The hydrochloride salt form is often utilized to improve the stability and handling of the parent amine compound. Research involving this compound often focuses on its role as a key building block for the synthesis of more complex heterocyclic systems, including those with known pharmacological activity. For example, it serves as a precursor in the synthesis of kinase inhibitors, which are a critical class of drugs for treating diseases like cancer. patsnap.com The strategic placement of its functional groups allows for sequential and regioselective reactions, enabling the construction of intricate molecular frameworks that are otherwise difficult to access. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-4-methylbenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c1-6-2-3-7(5-9)4-8(6)10;/h2-4H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWNGCCLQBHVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 3 Amino 4 Methylbenzonitrile Hydrochloride
3-Amino-4-methylbenzonitrile (B1277243) hydrochloride is the salt form of the parent compound, 3-amino-4-methylbenzonitrile. The properties listed below primarily pertain to the free base, as comprehensive data for the hydrochloride salt is less commonly reported in public literature. The hydrochloride form is typically a solid used to enhance the stability and solubility of the amine.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₈N₂ | chemicalbook.comnih.govmatrix-fine-chemicals.com |
| Molecular Weight | 132.16 g/mol | chemicalbook.comnih.govsigmaaldrich.com |
| IUPAC Name | 3-amino-4-methylbenzonitrile | nih.govmatrix-fine-chemicals.comsigmaaldrich.com |
| CAS Number | 60710-80-7 (for the free base) | chemicalbook.comchemicalbook.comnih.govmatrix-fine-chemicals.comsigmaaldrich.com |
| Physical Form | Gray to Yellow to Brown Solid | sigmaaldrich.com |
| Melting Point | 78-80 °C | exchemistry.com |
| Canonical SMILES | CC1=C(C=C(C=C1)C#N)N | nih.gov |
| InChI Key | IEWMNQUBZPVSSV-UHFFFAOYSA-N | nih.govmatrix-fine-chemicals.comsigmaaldrich.com |
Advanced Synthetic Applications
Reactivity of the Aromatic Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying the benzene (B151609) ring. wikipedia.org The outcome of such reactions on 3-amino-4-methylbenzonitrile is controlled by the directing effects of the existing substituents. The amino (-NH2) and methyl (-CH3) groups are activating and ortho-, para-directing, while the nitrile (-CN) group is deactivating and meta-directing. wikipedia.orglibretexts.org
Amino Group (-NH2 at C3): This is a powerful activating group, directing incoming electrophiles to the ortho (C2, C4) and para (C6) positions relative to itself.
Methyl Group (-CH3 at C4): This is a moderately activating group, directing to its ortho (C3, C5) and para (C6) positions.
Nitrile Group (-CN at C1): This is a deactivating group, directing to its meta (C3, C5) positions.
Considering the combined influence, the positions are activated or deactivated as follows:
Position 5: This position is meta to the deactivating nitrile group and ortho to the activating methyl group. It receives a strong directing effect from the methyl group and a consistent meta-directing effect from the nitrile.
Position 6: This position is para to the powerful amino group and para to the methyl group, making it electronically favorable. However, it is sterically hindered by the adjacent amino group.
Position 2: This position is ortho to the amino group and ortho to the methyl group, but it is sterically hindered by both adjacent groups (the nitrile and the methyl group).
Therefore, electrophilic substitution is most likely to occur at the C5 position, which is electronically activated and relatively sterically accessible. Substitutions at C6 and C2 are less favored due to steric hindrance.
Table 2: Predicted Major Products for Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Predicted Major Product | Reference |
|---|---|---|---|
| Nitration | NO₂⁺ | 3-Amino-4-methyl-5-nitrobenzonitrile | wikipedia.orgmasterorganicchemistry.com |
| Halogenation (e.g., Bromination) | Br⁺ | 3-Amino-5-bromo-4-methylbenzonitrile | wikipedia.org |
| Sulfonation | SO₃ | 5-Amino-2-methyl-3-cyanobenzenesulfonic acid | wikipedia.orgmasterorganicchemistry.com |
| Friedel-Crafts Acylation | R-C=O⁺ | (5-Amino-2-methyl-3-cyanophenyl)(phenyl)methanone (with benzoyl chloride) | wikipedia.org |
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an aryl halide and a boronic acid, catalyzed by a palladium complex. nih.govnih.gov While 3-amino-4-methylbenzonitrile itself cannot directly participate as the halide partner, its halogenated derivatives are excellent substrates for such reactions.
Following electrophilic halogenation (e.g., bromination at the C5 position as predicted above), the resulting 3-amino-5-bromo-4-methylbenzonitrile can be coupled with a variety of aryl or vinyl boronic acids. This two-step sequence allows for the construction of complex biaryl and other conjugated systems. The presence of the nitrile and amino functionalities can influence the catalytic cycle, but successful couplings of similar substrates are widely reported. researchgate.netchemrxiv.org This strategy provides a modular approach to synthesizing a diverse library of compounds with potentially interesting electronic, optical, or biological properties.
Oxidative and Reductive Transformations of the Entire Scaffold
The entire molecular scaffold of 3-amino-4-methylbenzonitrile can undergo various oxidative and reductive transformations, often with selectivity depending on the reagents and conditions used.
Reductive Transformations: Beyond the specific reduction of the nitrile group, the aromatic ring itself can be reduced. However, this typically requires harsh conditions, such as Birch reduction (dissolving metal in liquid ammonia). The electron-donating amino and methyl groups make the ring electron-rich, which can make it less susceptible to this type of reduction compared to electron-deficient aromatic rings.
Oxidative Transformations: The scaffold has two primary sites susceptible to oxidation: the amino group and the methyl group.
Oxidation of the Amino Group: The amino group is sensitive to oxidizing agents and can be converted to nitroso, nitro, or other oxidized nitrogen species. Strong oxidants can lead to polymerization or degradation of the molecule.
Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a formyl group (-CHO) or further to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). This allows for the transformation of the methylbenzonitrile into a cyanobenzoic acid derivative.
Oxidative Cleavage: Under very harsh oxidative conditions, the aromatic ring can be cleaved. More controlled oxidative processes, such as those using cerium ammonium (B1175870) nitrate, have been used for deprotection strategies on related complex molecules, indicating the potential for selective transformations. nih.gov
The nitrile group is generally robust and resistant to typical oxidative conditions, allowing for selective modification of other parts of the molecule. This differential reactivity enables a high degree of control in the synthetic derivatization of the 3-amino-4-methylbenzonitrile scaffold.
Spectroscopic Analysis for Structural Elucidaion
Spectroscopic techniques are indispensable for probing the molecular structure of 3-amino-4-methylbenzonitrile hydrochloride. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, functional groups, and connectivity can be obtained. It is important to note that in solution, the hydrochloride salt dissociates, and the analytical data will reflect the protonated form of the 3-amino-4-methylbenzonitrile molecule.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.
For 3-amino-4-methylbenzonitrile, the ¹H-NMR spectrum reveals distinct signals corresponding to each unique proton environment. The aromatic region typically shows complex signals for the three protons on the benzene ring. The methyl group protons appear as a singlet, and the amino group protons also produce a signal. In the hydrochloride salt form, the amino group is protonated to an ammonium group (-NH₃⁺). This causes a downfield shift in the signals of adjacent aromatic protons due to the electron-withdrawing effect of the positive charge. The ammonium protons themselves would appear as a broad signal, and its chemical shift can be solvent-dependent.
¹³C-NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, including the quaternary carbons of the nitrile group and the substituted aromatic positions. PubChem provides computed property data for the free base, 3-amino-4-methylbenzonitrile. nih.gov While specific experimental spectra for the hydrochloride salt are not widely published, data for related isomers and benzonitriles are available and inform the expected spectral characteristics. rsc.orgchemicalbook.comchemicalbook.com
Table 1: Predicted NMR Spectral Data for 3-amino-4-methylbenzonitrile Note: Data are predicted based on known chemical shifts for similar functional groups and structures. Actual values may vary based on solvent and experimental conditions. The hydrochloride form would show downfield shifts for protons and carbons near the -NH₃⁺ group.
| Nucleus | Predicted Chemical Shift (δ) ppm | Assignment |
|---|---|---|
| ¹H | ~2.2 | -CH₃ (s, 3H) |
| ¹H | ~4.0 (broad) | -NH₂ (s, 2H) / -NH₃⁺ (broad s, 3H) for HCl salt |
| ¹H | ~6.8 - 7.3 | Aromatic protons (m, 3H) |
| ¹³C | ~20 | -CH₃ |
| ¹³C | ~110 | Aromatic C-CN |
| ¹³C | ~118 | -C≡N |
| ¹³C | ~115 - 135 | Aromatic CH |
| ¹³C | ~140 - 150 | Aromatic C-N and C-CH₃ |
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups within a molecule by measuring the absorption or scattering of infrared radiation.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the nitrile (C≡N) group stretch is typically observed around 2220–2240 cm⁻¹. The N-H stretching vibrations of the primary amino group in the free base appear as two bands in the 3300-3500 cm⁻¹ region. For the hydrochloride salt, these are replaced by the broad absorption of the ammonium (-NH₃⁺) group in the 2800-3200 cm⁻¹ range. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is seen just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations produce several peaks in the 1450–1600 cm⁻¹ region. researchgate.netpublish.csiro.au
Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch is also strongly Raman active, appearing near 2229 cm⁻¹. researchgate.net Aromatic ring breathing modes, such as the trigonal planar breathing mode around 1001 cm⁻¹, are often prominent in the Raman spectrum of benzonitrile (B105546) derivatives and serve as a useful diagnostic peak. researchgate.netias.ac.in
Table 2: Key Vibrational Frequencies for 3-amino-4-methylbenzonitrile Note: Predicted values based on data for benzonitrile and its derivatives.
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Ammonium (-NH₃⁺) | FTIR | 2800 - 3200 (broad) | N-H Stretch |
| Aromatic C-H | FTIR | 3000 - 3100 | C-H Stretch |
| Aliphatic C-H | FTIR | 2850 - 2970 | C-H Stretch |
| Nitrile (C≡N) | FTIR / Raman | 2220 - 2240 | C≡N Stretch |
| Aromatic C=C | FTIR / Raman | 1450 - 1600 | Ring Stretch |
| Aromatic Ring | Raman | ~1001 | Ring Breathing |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS or UPLC-MS), it allows for the separation and identification of individual components in a mixture.
For this compound, high-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. The free base, C₈H₈N₂, has a calculated monoisotopic mass of 132.0687 Da. nih.gov In typical positive-ion electrospray ionization (ESI+) mode, the molecule is detected as its protonated form, [M+H]⁺, with an expected m/z of approximately 133.076. The hydrochloride salt in solution will generate this same protonated molecule for analysis. Measuring this mass with high precision (to within a few parts per million) allows for the unambiguous determination of its elemental composition, distinguishing it from other potential isomers or impurities. LC-MS/MS methods can provide further structural information through fragmentation analysis and are highly sensitive for detecting trace-level impurities. nih.govnih.gov
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for separating the target compound from starting materials, byproducts, and other impurities. This is crucial for both monitoring the progress of a chemical reaction and for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A typical method would involve a reverse-phase C18 column. helixchrom.com
The separation is achieved using a mobile phase, often a gradient mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like water with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine and good peak shape). sielc.com A UV detector is commonly used, as the aromatic ring of the compound absorbs UV light effectively. By monitoring the disappearance of starting materials and the appearance of the product peak over time, the progress of the synthesis can be accurately tracked. For the final product, HPLC analysis provides a quantitative measure of purity by comparing the area of the main product peak to the areas of any impurity peaks. Purity levels exceeding 99% are often achievable and can be validated using this method.
Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. While this compound itself is not suitable for direct GC analysis due to its low volatility and salt form, GC is an excellent tool for detecting volatile byproducts or residual solvents from its synthesis.
For instance, if the nitrile is synthesized via dehydration of the corresponding amide, GC can be used to check for any unreacted volatile starting materials. Furthermore, specialized techniques like headspace GC are highly effective for identifying trace amounts of very volatile impurities, such as residual organic solvents (e.g., toluene, THF) or potential byproducts like hydrogen cyanide that can form under certain nitrile synthesis conditions. chromatographyonline.comnih.gov Pyrolysis-GC-MS is another powerful technique that, while destructive, can identify the core structural components of a sample. chromatographyonline.com
X-ray Crystallography for Solid-State Structure Determination (for related compounds/derivatives)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of closely related aminobenzonitrile derivatives provides significant insight into the expected solid-state characteristics, such as molecular packing, planarity, and intermolecular interactions.
Furthermore, the geometry of the amino group relative to the phenyl ring is a key structural parameter. In 4-aminobenzonitrile (B131773), the amino nitrogen atom exhibits a pyramidal character, and the plane of the amino group is twisted with respect to the plane of the phenyl ring. researchgate.net This deviation from planarity influences the electronic properties and intermolecular packing of the molecule. For instance, in 3,5-dimethyl-4-(dimethylamino)benzonitrile, a more sterically hindered derivative, the dimethylamino group is twisted by nearly 60 degrees relative to the phenyl plane. researchgate.net
Such findings for related benzonitriles allow researchers to hypothesize the solid-state structure of this compound. It is expected that the protonated amine would form strong hydrogen bonds with the chloride counter-ion and potentially with the nitrile groups of neighboring molecules, playing a significant role in the crystal's architecture.
| Parameter | Observation in a Related Compound (4-aminobenzonitrile) |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Key Intermolecular Force | Hydrogen bonding between amino H and cyano N |
| Amino Group Geometry | Pyramidal, with a distinct angle between the amino group and the phenyl ring plane researchgate.net |
This table presents crystallographic data for the related compound 4-aminobenzonitrile to illustrate typical solid-state features of aminobenzonitriles.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental and robust analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample. nih.gov This method is crucial for verifying the empirical formula of a synthesized compound, such as this compound, and serves as a primary indicator of its purity. nih.gov
The procedure involves the complete combustion of a precisely weighed sample in a controlled environment. The resulting combustion products—typically carbon dioxide, water, and nitrogen gas—are collected and quantified. From these measurements, the percentage of each element in the original sample is calculated. nih.gov
For this compound (C₈H₉ClN₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimentally determined values are then compared to these theoretical percentages. According to established standards for publication and compound verification in organic chemistry, the experimental results for C, H, and N should align with the calculated values to within ±0.4%. nih.gov This close agreement confirms that the stoichiometry of the synthesized compound matches its proposed molecular formula and indicates a high degree of purity. nih.govacs.org
Below is a data table illustrating the theoretical elemental composition for this compound. An experimental analysis yielding results within the accepted tolerance of these values would provide strong evidence for its successful synthesis and stoichiometric integrity.
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 56.98 |
| Hydrogen | H | 5.38 |
| Chlorine | Cl | 21.02 |
| Nitrogen | N | 16.61 |
This interactive table provides the calculated elemental percentages for this compound (Molecular Formula: C₈H₉ClN₂; Molecular Weight: 168.63 g/mol ). Experimental values are expected to match these figures within a ±0.4% margin to verify stoichiometric purity.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, rooted in quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. derpharmachemica.com Had DFT studies been performed on this compound, they would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometry Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Atom Pair/Triplet/Quad | Predicted Value |
| Bond Length | C-C (ring) | Data not available in searched literature; would typically be ~1.39 Å |
| C-CH3 | Data not available in searched literature; would typically be ~1.51 Å | |
| C-NH3+ | Data not available in searched literature; would be influenced by protonation | |
| C-CN | Data not available in searched literature; would typically be ~1.44 Å | |
| C≡N | Data not available in searched literature; would typically be ~1.15 Å | |
| Bond Angle | C-C-C (ring) | Data not available in searched literature; would be ~120° |
| H-N-H | Data not available in searched literature; would be ~109.5° for NH3+ | |
| Dihedral Angle | C-C-C-C (ring) | Data not available in searched literature; would be close to 0° for planarity |
DFT also elucidates the electronic structure by calculating the distribution of electrons within the molecule. This information helps in understanding properties like dipole moment and polarizability, which are critical for predicting how the molecule will interact with other molecules and its environment.
A key application of DFT is the prediction of vibrational frequencies. derpharmachemica.com After geometry optimization, a frequency calculation can be performed. The results of this calculation can be directly correlated with experimental infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds.
For this compound, these calculations would predict the characteristic frequencies for the N-H stretches of the aminium group (NH3+), the C-H stretches of the methyl group and the aromatic ring, the C≡N stretch of the nitrile group, and various ring deformation modes. By comparing the theoretical spectrum with an experimental one, a detailed assignment of the observed spectral bands can be made, confirming the molecular structure.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aminium (NH3+) | Symmetric & Asymmetric Stretching | Data not available in searched literature; typically 3000-3300 |
| Nitrile (C≡N) | Stretching | Data not available in searched literature; typically 2220-2260 |
| Methyl (CH3) | Symmetric & Asymmetric Stretching | Data not available in searched literature; typically 2850-2960 |
| Aromatic Ring | C-H Stretching | Data not available in searched literature; typically 3000-3100 |
| Aromatic Ring | C-C Stretching | Data not available in searched literature; typically 1400-1600 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netdtic.mil The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, the nitrogen atom of the nitrile group would likely be a region of negative potential.
Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. The hydrogen atoms of the protonated amino group (NH3+) would be strongly positive.
Green regions denote areas of neutral potential.
An MEP analysis of this molecule would highlight the electron-withdrawing nature of the nitrile group and the effect of the protonated amino group on the aromatic ring's electron density. youtube.com This provides a visual guide to how the molecule would interact with other charged or polar species. researchgate.netdtic.milyoutube.com
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgmdpi.com
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, indicating the most likely sites for electron donation and acceptance in chemical reactions.
Table 3: Illustrative Frontier Molecular Orbital Properties for this compound
| Parameter | Value |
| HOMO Energy | Data not available in searched literature |
| LUMO Energy | Data not available in searched literature |
| HOMO-LUMO Gap | Data not available in searched literature |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. mdpi.comnih.govwustl.edu An MD simulation calculates the trajectory of each atom over time by solving Newton's equations of motion. nih.govwustl.edu
For this compound, an MD simulation could model its behavior in an aqueous solution. This would reveal how water molecules arrange around the charged aminium group and the polar nitrile group, providing a detailed picture of its solvation shell. If this compound were being investigated as a potential drug, MD simulations could be used to model its interaction with a target protein, showing how it binds and the stability of the resulting complex over time. mdpi.comacs.org
In Silico Design of Novel Derivatives
The principles of computational chemistry are extensively used in the rational design of new molecules with desired properties, a process known as in silico design. nih.govmicrobenotes.com Starting with a parent structure, or "scaffold," like 3-amino-4-methylbenzonitrile, new derivatives can be designed by adding or modifying functional groups.
The goal of such design could be to enhance a particular biological activity, improve solubility, or alter its electronic properties. Computational methods can predict how these modifications will affect the molecule's properties before they are synthesized in the lab, saving time and resources. frontiersin.orgnih.gov For example, using the insights from MEP and FMO analyses of the parent compound, a chemist could strategically add substituents to modulate its reactivity or binding affinity to a specific target. Fragment-based drug discovery (FBDD) is a common strategy where small molecular fragments are computationally docked into a target's binding site and then grown or linked to create more potent lead compounds. nih.govresearchgate.net
Role in Organic Synthesis
3-Amino-4-methylbenzonitrile (B1277243) is a versatile building block in organic synthesis, primarily due to the presence of three distinct reactive sites: the amino group, the cyano group, and the aromatic ring. The amino and cyano groups can be manipulated independently or in concert to construct a variety of complex molecules and heterocyclic systems.
Reactions of the Amino Group : The primary amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization. It is a key handle for introducing new functionalities. For example, it can be acylated to form amides, which are important structural motifs in many biologically active compounds. rsc.org The amino group also directs electrophilic aromatic substitution to the positions ortho and para to it.
Reactions of the Cyano Group : The nitrile group is a valuable functional group that can be converted into several other moieties. acs.org It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. psu.edu Reduction of the nitrile, for instance with lithium aluminum hydride, affords a primary amine (aminomethyl group). psu.edu The nitrile group can also participate in cycloaddition reactions to form various nitrogen-containing heterocycles, such as pyrimidines or tetrazoles. rsc.org
Combined Reactivity : The strategic positioning of the amino and cyano groups allows for intramolecular reactions to form fused heterocyclic systems. This compound is a key intermediate for synthesizing substituted quinazolines, pyridines, and other important scaffolds in medicinal chemistry. nih.gov For example, it is a precursor in the synthesis of Nilotinib, a tyrosine kinase inhibitor, where the amino group is involved in a key bond-forming reaction to build the final drug structure. patsnap.com
Applications in Medicinal Chemistry
Classical Reduction Pathways for Nitrile Precursors
A common and well-established approach to synthesizing 3-amino-4-methylbenzonitrile involves the reduction of a corresponding nitro-substituted precursor. This method is advantageous due to the wide availability of nitrated aromatic compounds.
Catalytic Hydrogenation of 3-Nitro-4-methylbenzonitrile
One of the most direct and high-yielding methods for the preparation of 3-amino-4-methylbenzonitrile is the catalytic hydrogenation of 3-nitro-4-methylbenzonitrile. chemicalbook.com This process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.
The reaction is typically carried out by suspending 3-nitro-4-methylbenzonitrile in a solvent such as ethanol. A catalyst, most commonly 10% palladium on carbon (Pd/C), is added to the mixture. The system is then subjected to a hydrogen atmosphere at room temperature. chemicalbook.com The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the amine. Upon completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the final product. This method is known for its high efficiency and clean conversion, often resulting in excellent yields. chemicalbook.com
A representative procedure involves suspending 120 g of 3-nitro-4-methylbenzonitrile in 1.2 L of ethanol with 7 g of 10% Pd/C catalyst. The reaction proceeds under a hydrogen atmosphere, and after workup, can yield 95 g of pure 3-amino-4-methylbenzonitrile, which corresponds to a 97% yield. chemicalbook.com
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 3-Nitro-4-methylbenzonitrile | chemicalbook.com |
| Catalyst | 10% Palladium on Carbon (Pd/C) | chemicalbook.com |
| Solvent | Ethanol | chemicalbook.com |
| Reducing Agent | Hydrogen Gas (H₂) | chemicalbook.com |
| Temperature | Room Temperature | chemicalbook.com |
| Yield | 97% | chemicalbook.com |
Reductive Deamination Strategies
Reductive deamination provides an alternative pathway for modifying aromatic amines. This strategy is particularly useful when a precursor with multiple amino groups is available, and one needs to be selectively removed. The general process involves converting a primary aromatic amino group into a diazonium salt, which is an excellent leaving group (N₂), and then replacing it with a hydrogen atom. acs.orglumenlearning.com
The first step is diazotization, where the aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). byjus.comyoutube.com This converts the amino group into a diazonium salt (-N₂⁺Cl⁻). organic-chemistry.org
In the second step, the diazonium group is removed and replaced by hydrogen. A common and effective reagent for this reduction is hypophosphorous acid (H₃PO₂). acs.orglumenlearning.commasterorganicchemistry.com The diazonium salt solution is treated with H₃PO₂, which acts as a reducing agent, leading to the release of nitrogen gas and the formation of the deaminated aromatic compound. lumenlearning.com While not specifically documented for 3-amino-4-methylbenzonitrile, this strategy could theoretically be applied to a precursor such as 3,5-diamino-4-methylbenzonitrile to selectively remove one of the amino groups.
Amide-Nitrile Dehydration Routes
Another significant synthetic approach begins with an amide precursor, which is then dehydrated to form the nitrile group. This pathway leverages the relationship between amides and nitriles, where the amide can be considered a hydrated form of the nitrile.
Conversion of 3-Amino-4-methylbenzamide to 3-Amino-4-methylbenzonitrile
The direct precursor in this route is 3-amino-4-methylbenzamide. The conversion to 3-amino-4-methylbenzonitrile is achieved through a dehydration reaction, which involves the removal of a water molecule from the primary amide (-CONH₂) group to form the nitrile (-C≡N) functionality. chemicalbook.com This transformation is a standard procedure in organic synthesis for the preparation of nitriles from readily accessible amides. The reaction is typically facilitated by heating the amide in the presence of a strong dehydrating agent.
Optimization of Reaction Conditions and Catalyst Selection (e.g., Diphosphorus Pentoxide)
The efficiency of the amide-to-nitrile conversion is highly dependent on the choice of the dehydrating agent and the reaction conditions. A variety of reagents can effect this transformation, including phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).
For the synthesis of 3-amino-4-methylbenzonitrile from its corresponding amide, diphosphorus pentoxide (P₂O₅) can be used as a catalyst. chemicalbook.com The reaction is carried out at an elevated temperature. For instance, a procedure describes heating the reaction mixture to 315 °C for one hour. chemicalbook.com Following the reaction, the product can be isolated and purified by vacuum distillation. This method has been reported to produce the nitrile product with high purity and a yield of 87%. chemicalbook.com Optimizing factors such as reaction time, temperature, and the stoichiometric amount of the dehydrating agent is crucial for maximizing the yield and minimizing side reactions.
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 3-Amino-4-methylbenzamide | chemicalbook.com |
| Catalyst/Dehydrating Agent | Diphosphorus Pentoxide (P₂O₅) | chemicalbook.com |
| Temperature | 315 °C | chemicalbook.com |
| Reaction Time | 1 hour | chemicalbook.com |
| Yield | 87% | chemicalbook.com |
Advanced Coupling and Amination Reactions
Modern synthetic organic chemistry offers powerful tools for the construction of carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of aryl amines from aryl halides or triflates, providing a versatile approach to 3-amino-4-methylbenzonitrile.
A plausible synthetic route would start with a halogenated precursor, such as 3-bromo-4-methylbenzonitrile. The amino group can then be introduced using an ammonia (B1221849) equivalent through a catalyzed coupling reaction. Two prominent examples of such reactions are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org In a hypothetical synthesis of 3-amino-4-methylbenzonitrile, 3-bromo-4-methylbenzonitrile would be reacted with an ammonia surrogate in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., tBu₃P), and a base (e.g., sodium tert-butoxide). acsgcipr.orgtcichemicals.com
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction often requires harsh conditions, such as high temperatures. wikipedia.org However, modern variations using ligands allow the reaction to proceed under milder conditions. acsgcipr.org This method could be employed to couple 3-bromo-4-methylbenzonitrile with an amine source using a copper catalyst (e.g., CuI) to form the desired product.
These advanced methods provide strategic alternatives to classical routes, often with different functional group compatibilities and selectivities.
Palladium-Catalyzed C-H Amination Approaches
Palladium-catalyzed C-H amination has emerged as a powerful tool for the direct formation of C-N bonds, offering an atom-economical alternative to traditional cross-coupling reactions. In the context of synthesizing structures related to 3-amino-4-methylbenzonitrile, this approach involves the direct functionalization of a C-H bond on the aromatic ring.
The efficacy of these reactions often hinges on the selection of an appropriate ligand and base. Xantphos-type ligands are particularly effective due to their wide bite angle, which can facilitate key steps in the catalytic cycle. nih.gov For instance, a catalyst system comprising Pd(OAc)₂ with a Xantphos ligand is effective for amination reactions. nih.gov The choice of base is also critical, with cesium carbonate (Cs₂CO₃) frequently employed to facilitate the deprotonation steps necessary for the catalytic cycle to proceed. beilstein-journals.orgnih.gov While Xantphos is highly versatile, it may not be optimal for all substrates, particularly unactivated aryl chlorides, where alternative ligands like NIXANTPHOS have shown superior activity. rsc.org The reaction conditions, including solvent and the amount of amine, can be adjusted to favor the desired amination pathway over competing side reactions such as C-H arylation. nih.gov
Table 1: Key Components in Palladium-Catalyzed Amination
| Component | Example | Role in Reaction |
| Catalyst | Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |
| Ligand | Xantphos | Stabilizes the palladium center and influences reactivity |
| Base | Cs₂CO₃ | Acts as a proton acceptor in the catalytic cycle |
| Solvent | Toluene, Dioxane | Provides the medium for the reaction |
Buchwald-Hartwig Amination Strategies for Related Architectures
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for constructing C(sp²)-N bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orgacsgcipr.org This reaction has significantly expanded the ability to synthesize a wide variety of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org
The development of this methodology has led to several generations of catalyst systems, each offering broader substrate scope and milder reaction conditions. wikipedia.org Bidentate phosphine ligands such as BINAP and DPPF were early breakthroughs, enabling the efficient coupling of primary amines. wikipedia.org More recently, sterically hindered ligands like X-Phos have proven highly effective, often used in conjunction with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ and bases such as Cs₂CO₃ or potassium tert-butoxide (KOt-Bu). beilstein-journals.org These advanced systems can facilitate the amination of a diverse range of aryl halides and sulfonates with virtually any amine, including ammonia equivalents. wikipedia.orgacsgcipr.org The reaction is versatile enough to be performed under thermal heating or with microwave irradiation to accelerate the process. beilstein-journals.org
Table 2: Buchwald-Hartwig Amination Catalyst Systems
| Catalyst/Precursor | Ligand | Base | Typical Substrate |
| Pd(OAc)₂ | X-Phos | Cs₂CO₃ | Aryl triflates |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Aryl halides |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Aryl bromides |
Regioselective Synthesis Strategies and Isomer Control
Achieving the correct substitution pattern is a critical challenge in the synthesis of polysubstituted aromatic compounds like 3-amino-4-methylbenzonitrile. Regioselective control is essential to ensure the formation of the desired isomer over other possibilities, such as 2-amino-5-methylbenzonitrile or 4-amino-2-methylbenzonitrile.
A common and effective strategy for the regioselective synthesis of 3-amino-4-methylbenzonitrile involves a nitration-reduction sequence starting from 4-methylbenzonitrile. The directing effects of the methyl (ortho-, para-directing) and nitrile (meta-directing) groups on the starting material guide the electrophilic nitration to the desired position. The subsequent reduction of the nitro group to an amine yields the target 3-amino-4-methylbenzonitrile. One documented method involves the hydrogenation of 3-nitro-4-methylbenzonitrile using a 10% Palladium on carbon (Pd/C) catalyst in an ethanol solvent, achieving a high yield of the desired product. chemicalbook.com Controlling reaction conditions such as temperature, solvent, and catalyst is key to maximizing the yield of the correct isomer and minimizing byproducts. rsc.org
Salt Formation and Purification Techniques for Hydrochloride Derivates
The final step in the synthesis is the formation of the hydrochloride salt, which often improves the compound's stability and handling characteristics. This is typically achieved by treating the free amine base, 3-amino-4-methylbenzonitrile, with hydrochloric acid.
The general procedure involves dissolving the amine in a suitable organic solvent, such as ethanol or isopropanol. google.comnih.gov An aqueous or gaseous solution of hydrochloric acid is then added, often at a controlled temperature. The hydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution. google.com
Purification of the resulting salt is crucial to remove any unreacted starting materials or byproducts. Standard techniques include:
Filtration: The precipitated solid is separated from the solvent.
Washing: The collected solid is washed with a cold solvent (e.g., ethanol, diethyl ether) to remove residual impurities without dissolving a significant amount of the product. google.com
Drying: The purified salt is dried, often under vacuum at a mild temperature (e.g., 35°C), to remove any remaining solvent. google.com
In some cases, the pH of the solution is carefully adjusted to ensure complete precipitation before cooling and filtration. google.com
Reactivity of the Amino Group
The amino group (-NH₂) in 3-amino-4-methylbenzonitrile is a versatile functional handle for a variety of chemical modifications. Its nucleophilic nature and ability to be converted into a diazonium salt are central to its synthetic utility.
Nucleophilic Substitution Reactions
The amino group of 3-amino-4-methylbenzonitrile can act as a nucleophile, participating in substitution reactions. This reactivity allows for the introduction of various substituents onto the nitrogen atom, leading to a diverse range of derivatives. For instance, it can react with electrophilic reagents to form new carbon-nitrogen or heteroatom-nitrogen bonds. The efficiency of these reactions can be influenced by the electronic environment of the benzene (B151609) ring, where the methyl group provides a slight electron-donating effect and the nitrile group an electron-withdrawing effect.
Diazotization and Subsequent Transformations
A key reaction of primary aromatic amines like 3-amino-4-methylbenzonitrile is diazotization. masterorganicchemistry.com This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid, to form a diazonium salt. masterorganicchemistry.comresearchgate.net The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be subsequently replaced by a wide array of nucleophiles in what are known as Sandmeyer or related reactions. masterorganicchemistry.com
This two-step sequence provides a powerful method for introducing a variety of functional groups onto the aromatic ring that would be difficult to achieve through direct substitution. Examples of such transformations include the introduction of halogens, hydroxyl groups, and other functionalities. masterorganicchemistry.com The general scheme for diazotization is depicted below:
General Reaction Scheme for Diazotization
| Reactant | Reagents | Product |
|---|---|---|
| Ar-NH₂ | NaNO₂, HCl | Ar-N₂⁺Cl⁻ |
Ar represents the 4-methyl-3-cyanophenyl group.
Protection/Deprotection Strategies
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved through the use of protecting groups. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z). creative-peptides.com The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal (deprotection). iris-biotech.de
For instance, the Boc group is stable to basic conditions but can be readily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). creative-peptides.comiris-biotech.deug.edu.pl The hydrochloride salt of 3-amino-4-methylbenzonitrile itself represents a form of protection, as the protonated amino group is less nucleophilic. Deprotection to regenerate the free amine can be achieved by treatment with a base. In some synthetic contexts, such as the deprotection of a phthalimido group in the presence of aromatic substituents, the addition of HCl can be crucial for facilitating the reaction. nih.gov
Common Amino Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Deprotection Reagent |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) or HCl |
| Benzyloxycarbonyl | Z | H₂/Pd |
Guanylation Reactions
Guanylation is a specific type of reaction involving the amino group, leading to the formation of a guanidine (B92328) moiety. This transformation is significant in medicinal chemistry as the guanidinium (B1211019) group is found in several biologically active molecules. The amino group of 3-amino-4-methylbenzonitrile can be made to react with a guanylating agent to install this functional group. The protection of guanidine groups, often with groups like Pbf or Pmc, is also a key consideration in peptide synthesis. iris-biotech.de
Reactivity of the Nitrile Group
The nitrile group (-C≡N) is another key functional group in 3-amino-4-methylbenzonitrile, offering a distinct set of chemical transformations.
Hydrolysis to Carboxylic Acids
The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions. chemistrysteps.comlibretexts.org This reaction proceeds through an amide intermediate (3-amino-4-methylbenzamide). chemistrysteps.comlibretexts.orgnih.gov
Acidic Hydrolysis : Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, will yield the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org
Alkaline Hydrolysis : Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide, initially produces the carboxylate salt and ammonia gas. libretexts.orglibretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.orglibretexts.org
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a route to carboxylic acids from precursors that can be prepared via reactions that introduce the cyano group. researchgate.netgoogle.com
Hydrolysis of 3-Amino-4-methylbenzonitrile
| Reaction Conditions | Intermediate | Final Product |
|---|---|---|
| Acidic (e.g., HCl, H₂O, heat) | 3-Amino-4-methylbenzamide | 3-Amino-4-methylbenzoic acid |
Reduction to Amines
The nitrile group of 3-amino-4-methylbenzonitrile can be readily reduced to a primary amine, yielding (3-amino-4-methylphenyl)methanamine. This transformation is a cornerstone of its derivatization, opening avenues to a wide range of further chemical modifications. Several methods are available for this reduction, spanning from classical chemical reagents to biocatalytic approaches.
Common chemical reducing agents are effective for this conversion. organic-chemistry.org Diisopropylaminoborane, particularly when activated with a catalytic amount of lithium borohydride (B1222165) (LiBH₄), is known to reduce various aromatic nitriles to their corresponding benzylamines in excellent yields. nih.gov The presence of electron-donating groups, such as the amino and methyl groups on the target molecule, may require slightly more forcing conditions, such as refluxing in a solvent like tetrahydrofuran (B95107) (THF), to achieve complete reduction. nih.gov Other effective reagents include ammonia borane, which offers an environmentally benign option, and transition metal-catalyzed reactions using agents like tetramethyldisiloxane (TMDS) with a cobalt catalyst. organic-chemistry.org
Enzymatic methods present a green alternative to traditional chemical reductions. google.com Nitrile oxido-reductase enzymes can catalyze the conversion of a nitrile-containing compound to its corresponding primary amine. google.com This biocatalytic approach avoids the harsh reaction conditions and hazardous waste associated with many chemical methods, operating under mild conditions with high specificity. google.com
Table 1: Selected Methods for the Reduction of the Nitrile Group
| Reagent/Method | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Diisopropylaminoborane / cat. LiBH₄ | Ambient temperature or reflux in THF | High yields for various aromatic nitriles. Reaction rate influenced by ring substituents. | nih.gov |
| Ammonia Borane (NH₃BH₃) | Thermal conditions, catalyst-free | Environmentally benign; tolerates many functional groups. | organic-chemistry.org |
| Nitrile Oxido-Reductase | Aqueous buffer, mild temperatures | Biocatalytic, high specificity, environmentally friendly. | google.com |
| Cobalt(II) pivalate (B1233124) / TMDS / Isocyanide | Catalytic Co(OPiv)₂, TMDS as reductant | Achieves conversion to silylated primary amines, which are then hydrolyzed. | organic-chemistry.org |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Non-Biologically Active Compounds
The utility of 3-amino-4-methylbenzonitrile (B1277243) hydrochloride as a synthetic intermediate is well-established in contexts outside of direct biological or pharmaceutical applications. Its structure is a versatile scaffold that can be readily modified to create diverse molecular architectures for research and materials development.
Precursor to Complex Heterocyclic Systems
The presence of both a nucleophilic amino group and an electrophilic nitrile group on the same aromatic scaffold makes 3-amino-4-methylbenzonitrile an ideal precursor for the synthesis of complex heterocyclic systems. These functional groups can participate in a variety of cyclization reactions to form fused ring systems.
Key Reactions and Resulting Heterocycles:
Condensation Reactions: The amino group can react with various bifunctional reagents to construct rings. For instance, reactions with diketones or their equivalents can lead to the formation of quinoline or quinoxaline derivatives.
Nitrile Group Cyclization: The nitrile group can be involved in cyclization pathways, such as [3+2] cycloadditions or reactions with nucleophiles that lead to the formation of nitrogen-containing heterocycles like pyrimidines or triazines.
Multi-step Syntheses: The compound is often used in multi-step sequences where the initial functional groups are modified before the key cyclization step. For example, the amino group can be acylated and then cyclized, or the nitrile group can be reduced to an amine, which then participates in ring formation.
The synthesis of various quinazolinone-based heterocyclic systems often starts with 3-aminoquinazolinone precursors, which can be derived from anthranilic acid analogues. nih.gov The amino group on compounds like 3-amino-4-methylbenzonitrile provides a reactive handle for building such complex fused systems through sequential condensation and cyclization reactions. nih.gov The strategic placement of its functional groups offers a scaffold that can be readily modified to create novel heterocyclic structures.
Table 1: Potential Heterocyclic Systems from 3-amino-4-methylbenzonitrile
| Reagent Type | Potential Heterocycle | Reaction Principle |
| β-Dicarbonyl Compounds | Quinolines | Friedländer Annulation |
| α-Haloketones | Quinoxalines | Condensation/Cyclization |
| Guanidine (B92328) | Aminopyrimidines | Cyclocondensation |
| Hydrazine | Aminopyrazoles | Knorr Pyrazole Synthesis variant |
Building Block for Functional Organic Molecules
Beyond heterocycles, 3-amino-4-methylbenzonitrile is a fundamental building block for a range of functional organic molecules. The distinct reactivity of its functional groups allows for selective and stepwise modifications to construct larger, more complex structures.
Transformations of Functional Groups:
Amino Group (-NH₂): Acts as a nucleophile and a directing group for electrophilic aromatic substitution. It can be diazotized to introduce a wide variety of other substituents (e.g., halogens, hydroxyl) via Sandmeyer-type reactions.
Nitrile Group (-C≡N): Can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, each opening up new synthetic pathways.
Aromatic Ring: The substitution pattern on the ring can direct further electrophilic additions, allowing for the introduction of additional functional groups.
Methyl Group (-CH₃): Provides a site for potential functionalization through free-radical halogenation, although this is less common compared to reactions at the other sites.
This multi-functionality makes the compound a valuable starting material for creating molecules with tailored electronic and steric properties for use in materials science and chemical research.
Derivatization for Specialized Research Probes
The scaffold of 3-amino-4-methylbenzonitrile is suitable for derivatization into specialized probes for chemical and biological research. A notable application is in the synthesis of analogues of known imaging agents. For example, derivatives related to this structure are used to create precursors for positron emission tomography (PET) ligands.
An example is the synthesis of analogues of DASB (3-amino-4-(2-dimethylaminomethylphenylsulfanyl)benzonitrile), a well-known imaging agent for the serotonin (B10506) transporter. nih.gov Researchers have developed synthetic routes to produce desmethyl precursors of DASB, such as 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile. nih.gov These precursors can then be labeled with radioisotopes. For instance, a precursor can be reacted with a prosthetic group like p-[18F]fluorobenzyl iodide to produce a radiolabeled probe with a longer half-life than traditional carbon-11 labels, making it accessible to more research facilities. nih.gov This process demonstrates how the core benzonitrile (B105546) structure is chemically modified to create a highly specialized tool for neuroimaging research. nih.gov
Development of Phthalocyanine Dyes and Related Chromophores
3-Amino-4-methylbenzonitrile can be considered a substituted phthalonitrile precursor, making it a key starting material for the synthesis of unsymmetrically substituted phthalocyanines. Phthalocyanines are large, aromatic macrocycles widely used as industrial dyes and functional materials in areas like optoelectronics and catalysis due to their intense color and high stability. researchgate.netaalto.fi
The standard synthesis of phthalocyanines involves the cyclotetramerization of four phthalonitrile units in the presence of a metal salt. aalto.finih.gov By using a substituted phthalonitrile like 3-amino-4-methylbenzonitrile, often in combination with an unsubstituted phthalonitrile, chemists can create unsymmetrical phthalocyanines. researchgate.net This "mixed cyclotetramerization" results in a macrocycle where one of the isoindole units carries the amino and methyl substituents.
These substituents can fine-tune the resulting dye's properties:
Solubility: The amino and methyl groups can improve solubility in organic solvents, which is often a challenge with unsubstituted phthalocyanines.
Electronic Properties: The electron-donating amino group can alter the electronic structure of the macrocycle, shifting its absorption spectrum (color) and modifying its redox properties. researchgate.net
Further Functionalization: The amino group provides a reactive handle for attaching the phthalocyanine to other molecules or surfaces.
This approach allows for the rational design of phthalocyanine-based chromophores with tailored properties for specific applications in materials science. researchgate.netresearchgate.net
Table 2: Influence of Substituents on Phthalocyanine Properties
| Substituent | Property Affected | Rationale |
| Amino (-NH₂) | Color (Absorption Spectrum) | Electron-donating group alters the energy levels of the π-conjugated system. researchgate.net |
| Amino (-NH₂) | Reactivity / Conjugation | Provides a site for covalent attachment to polymers or surfaces. |
| Methyl (-CH₃) | Solubility | Increases steric bulk and lipophilicity, disrupting intermolecular packing. |
Applications in Polymer Chemistry and Advanced Materials
The functional groups on 3-amino-4-methylbenzonitrile make it a candidate monomer for the synthesis of advanced polymers. The aromatic amino group is particularly useful for creating polymers with interesting electronic and thermal properties.
One potential application is in the development of conductive polymers. Aromatic amines, such as aniline, are well-known precursors to conductive polymers like polyaniline. The amino group of 3-amino-4-methylbenzonitrile could similarly be used in electropolymerization or chemical oxidative polymerization to form a thin polymer film on a transducer surface. biomedres.us The resulting polymer would have functional groups (nitrile, methyl) that could be used to tune the material's properties or to bind other molecules, making it suitable for applications in biosensors or electronic devices. biomedres.us
Furthermore, the difunctional nature of the molecule (with the amino group and the potential to convert the nitrile to an amine or carboxylic acid) allows it to act as a monomer in the synthesis of polyamides or polyimides. These classes of polymers are known for their high thermal stability and mechanical strength, making them valuable in advanced materials applications.
Design and Synthesis of Compound Libraries for Academic Screening
In modern chemical research, the generation of compound libraries for high-throughput screening is a crucial strategy for discovering new molecules with desired properties. 3-Amino-4-methylbenzonitrile serves as an excellent scaffold for creating such libraries. Its multiple, chemically distinct reactive sites allow for the systematic and combinatorial introduction of a wide variety of substituents.
A library can be generated by:
Scaffold Modification: Starting with the 3-amino-4-methylbenzonitrile core.
Parallel Reactions: Dividing the starting material into multiple batches and reacting the amino group with a diverse set of electrophiles (e.g., acyl chlorides, sulfonyl chlorides).
Secondary Modification: Taking the products from the first step and performing a second set of parallel reactions on the nitrile group (e.g., hydrolysis to acids, reduction to amines).
This strategy quickly generates a large and diverse collection of related compounds. These libraries can then be screened in academic settings to identify molecules with interesting catalytic, optical, or material properties, accelerating the pace of discovery in non-pharmaceutical research areas.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Routes
The imperative for environmentally benign chemical processes has spurred research into sustainable synthetic routes for aminobenzonitriles. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents, leading to significant waste generation. Future research will likely focus on several key areas to mitigate these environmental concerns.
One promising avenue is the use of ionic liquids as recyclable catalysts and solvents. These compounds can offer a greener alternative to volatile organic solvents and can be designed to facilitate easy product separation and catalyst recovery. Research into ionic liquids for benzonitrile (B105546) synthesis has shown potential for high yields and simplified purification processes. acs.org The development of bespoke ionic liquids tailored for the synthesis of 3-amino-4-methylbenzonitrile (B1277243) could significantly enhance the sustainability of its production.
Biocatalysis represents another frontier in the green synthesis of aminobenzonitriles. The use of enzymes can circumvent the need for toxic reagents and harsh conditions, often leading to high selectivity and efficiency. acs.org Exploring enzymatic pathways for the synthesis of 3-amino-4-methylbenzonitrile from renewable feedstocks is a key area for future investigation. This could involve the discovery or engineering of novel enzymes with specific activity towards the desired transformations.
Furthermore, the development of one-pot synthesis methodologies will be crucial in minimizing waste and improving process efficiency. nih.govutexas.edu Combining multiple reaction steps into a single, streamlined process reduces the need for intermediate purification and minimizes solvent usage. The application of one-pot strategies, such as the Strecker reaction, using environmentally friendly catalysts is an active area of research for the synthesis of aminonitriles. nih.govutexas.edu A patented method for aminobenzonitrile synthesis utilizing thionyl chloride suggests a move towards more efficient, if not entirely green, processes that can be further optimized for sustainability. acs.org
| Green Synthesis Approach | Potential Advantages for 3-amino-4-methylbenzonitrile Hydrochloride Production | Key Research Focus |
| Ionic Liquids | Recyclable reaction media, reduced use of volatile organic compounds (VOCs), potentially enhanced reaction rates and selectivity. | Design and synthesis of task-specific ionic liquids, optimization of reaction conditions, and development of efficient catalyst recycling protocols. |
| Biocatalysis | Use of renewable resources, mild reaction conditions (ambient temperature and pressure), high stereo- and regioselectivity, reduced hazardous waste. | Discovery and engineering of novel enzymes (e.g., nitrile hydratases, nitrilases), optimization of enzymatic reaction parameters, and development of whole-cell biocatalyst systems. |
| One-Pot Reactions | Increased atom economy, reduced solvent consumption and waste, simplified work-up procedures, and improved overall process efficiency. | Development of novel multi-component reactions, design of catalysts for tandem or cascade reactions, and optimization of reaction sequences. |
Exploration of Novel Catalytic Transformations
The development of innovative catalytic systems is paramount to unlocking new synthetic pathways and enhancing the efficiency of existing ones for this compound. Research in this area is moving beyond traditional catalysts towards more sophisticated and sustainable alternatives.
Photocatalysis , which utilizes light to drive chemical reactions, is an emerging field with significant potential for the synthesis of benzonitriles. chemrxiv.org This approach can enable transformations under mild conditions, often with high selectivity, and can utilize renewable energy sources. Future work could explore the use of novel photocatalysts for the direct synthesis or functionalization of 3-amino-4-methylbenzonitrile, potentially leading to more energy-efficient and environmentally friendly processes.
Transition-metal-free catalysis is another area of intense research, driven by the desire to avoid the cost and toxicity associated with many heavy metals. Recent studies have demonstrated the synthesis of complex heterocyclic compounds, such as quinolines, from aminobenzonitriles without the need for transition metal catalysts. acs.org Applying these principles to the derivatization of 3-amino-4-methylbenzonitrile could open up new avenues for the synthesis of novel bioactive molecules.
Furthermore, the exploration of nanocatalysts offers opportunities for enhanced catalytic activity and selectivity due to their high surface-area-to-volume ratio. Materials such as nano copper ferrite have been investigated for the synthesis of α-aminonitriles under green conditions. nih.gov The development of tailored nanocatalysts for the specific synthesis of 3-amino-4-methylbenzonitrile could lead to significant improvements in reaction rates and yields.
| Catalytic Approach | Potential Applications for this compound | Future Research Directions |
| Photocatalysis | Direct synthesis from simpler precursors, functionalization of the aromatic ring, and synthesis of derivatives under mild conditions. | Development of efficient and stable photocatalysts, investigation of reaction mechanisms, and exploration of novel photoreactions. |
| Transition-Metal-Free Catalysis | Synthesis of heterocyclic compounds and other derivatives, avoiding metal contamination in the final product. | Design of new organocatalysts and main-group catalysts, exploration of novel reaction pathways, and expansion of the substrate scope. |
| Nanocatalysis | Highly efficient and selective synthesis, improved catalyst recyclability, and potential for use in continuous flow systems. | Synthesis of well-defined nanocatalysts, investigation of structure-activity relationships, and development of robust and scalable catalyst systems. |
Integration with Flow Chemistry Methodologies
The integration of synthetic processes with flow chemistry represents a paradigm shift in chemical manufacturing, offering numerous advantages over traditional batch production. This technology is particularly well-suited for the synthesis of pharmaceutical intermediates like this compound, where safety, consistency, and scalability are critical.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. acs.orgacs.orgchemrxiv.org The small reactor volumes in flow systems mitigate the risks associated with handling potentially unstable intermediates. cardiff.ac.uk
For the synthesis of 3-amino-4-methylbenzonitrile and its derivatives, flow chemistry can facilitate the use of challenging reaction conditions and reagents with greater control. A cyanide-free synthesis of nitriles has been demonstrated using a continuous flow process, highlighting the potential for safer and more sustainable nitrile production. nih.gov Furthermore, the synthesis of heterocyclic compounds, which can be derived from aminobenzonitriles, has been successfully implemented in flow reactors, allowing for rapid optimization and scale-up. osti.govderpharmachemica.com A patented continuous process for the synthesis of p-aminobenzonitrile in a fluidized bed reactor underscores the industrial interest in this technology. researchgate.net
| Benefit of Flow Chemistry | Relevance to this compound Synthesis |
| Enhanced Safety | Allows for the safe handling of hazardous reagents and intermediates, and better control over exothermic reactions. |
| Improved Efficiency and Yield | Precise control of reaction parameters leads to higher conversions and selectivities, reducing by-product formation. |
| Scalability | Seamless transition from laboratory-scale synthesis to industrial production without the need for extensive re-optimization. |
| Automation and Integration | Enables automated processes and the integration of synthesis with in-line analysis and purification steps. |
Advanced Characterization Techniques for Reaction Mechanisms
A thorough understanding of reaction mechanisms is crucial for the optimization and development of novel synthetic routes. The application of advanced characterization techniques will be instrumental in elucidating the intricate pathways involved in the synthesis and transformation of this compound.
In-situ and operando spectroscopy , such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time information about the species present in a reaction mixture. osti.gov These techniques allow for the direct observation of intermediates and catalyst-substrate interactions, offering valuable insights into reaction kinetics and mechanisms. For instance, in-situ infrared spectroscopy has been used to study the surface of catalysts during the synthesis of nitriles. osti.gov
Kinetic studies are essential for quantifying reaction rates and determining the influence of various parameters on the reaction outcome. researchgate.net Detailed kinetic analysis of the synthesis of 3-amino-4-methylbenzonitrile can help in identifying rate-determining steps and optimizing reaction conditions for maximum efficiency.
Mass spectrometry techniques, such as electrospray ionization (ESI-MS), can be used to identify and characterize reaction intermediates and products, even at very low concentrations. This information is invaluable for piecing together complex reaction pathways.
The structural elucidation of starting materials, intermediates, and final products relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy . nih.govresearchgate.net Advanced NMR techniques can provide detailed information about molecular connectivity and stereochemistry, which is essential for confirming the structure of novel derivatives of 3-amino-4-methylbenzonitrile.
Computational Chemistry for Predictive Synthesis and Property Tuning
Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms at the atomic level. The application of these methods to this compound can accelerate the discovery of new synthetic routes and the design of novel molecules with desired properties.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of 3-amino-4-methylbenzonitrile and to model the transition states of potential reactions. utexas.eduderpharmachemica.com This can provide valuable insights into reaction pathways and help in the rational design of catalysts. DFT studies on para-substituted benzonitriles have been used to understand the effects of substituents on C-C bond activation. utexas.edu Similar studies on 3-amino-4-methylbenzonitrile could predict its reactivity in various transformations.
Molecular Dynamics (MD) simulations can be used to study the behavior of 3-amino-4-methylbenzonitrile in different solvent environments and to predict its physical properties. acs.orgacs.orgnih.govchemrxiv.org Understanding the intermolecular interactions, such as hydrogen bonding and stacking, can be crucial for optimizing reaction conditions and for predicting the properties of materials derived from this compound. acs.orgnih.govchemrxiv.org
The development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can aid in the predictive design of new derivatives of 3-amino-4-methylbenzonitrile with specific biological activities or material properties. chemrxiv.org By correlating molecular descriptors with observed activities or properties, these models can guide the synthesis of new compounds with enhanced performance.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, and rational design of catalysts. |
| Molecular Dynamics (MD) Simulations | Investigation of solvent effects, prediction of physical properties, and understanding of intermolecular interactions. |
| QSAR/QSPR Modeling | Predictive design of new derivatives with desired biological activities or material properties. |
Q & A
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 3-amino-4-methylbenzonitrile hydrochloride?
The synthesis typically involves nitration or substitution reactions on methylbenzene derivatives. For example, analogous compounds like 4-amino-3-methylbenzonitrile are synthesized by reacting m-cresol derivatives with nitriles or amines under controlled conditions. A common approach involves introducing the amino group via reductive amination or nucleophilic substitution, followed by hydrochlorination to form the hydrochloride salt. Reaction parameters such as temperature (e.g., 60–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 amine-to-precursor ratio) are critical for yield optimization .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the aromatic proton environment and substituent positions (e.g., distinguishing between meta and para substitutions). Infrared (IR) spectroscopy identifies functional groups like the nitrile (C≡N stretch ~2200 cm⁻¹) and ammonium chloride. Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 132.16 for the free base) and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) ensures purity (>97% as per industry standards) .
Advanced Research Questions
Q. What strategies can be implemented to resolve conflicting reports on the optimal reaction conditions for synthesizing this compound?
Systematic Design of Experiments (DoE) is recommended to evaluate variables such as catalyst type (e.g., palladium vs. copper), solvent polarity (e.g., DMF vs. ethanol), and reaction duration. For instance, conflicting yield data (e.g., 60% vs. 85%) may arise from differences in catalyst loading (5 mol% vs. 10 mol%). Researchers should replicate conditions from literature and perform kinetic studies (e.g., time-resolved HPLC monitoring) to identify rate-limiting steps .
Q. How does the choice of purification technique (e.g., recrystallization vs. column chromatography) impact the final yield and purity of this compound?
Recrystallization from ethanol/water mixtures typically yields high-purity crystals (>98%) but may sacrifice recovery (60–70% yield). In contrast, silica-gel column chromatography using dichloromethane/methanol gradients improves recovery (80–90%) but risks introducing silica contaminants. Advanced methods like preparative HPLC combine high purity (>99%) with moderate yields (70–75%) but require specialized equipment .
Q. What mechanistic considerations should be addressed when designing a novel synthetic route for this compound derivatives?
Regioselectivity in electrophilic substitution (e.g., nitration vs. halogenation) must be controlled via directing groups. For example, the methyl group in 3-amino-4-methylbenzonitrile acts as an ortho/para director, influencing nitrile positioning. Computational modeling (DFT) can predict intermediates’ stability, while kinetic isotope effects (KIEs) elucidate rate-determining steps in amination reactions .
Q. How should researchers approach discrepancies in reported physical properties (e.g., melting point) of this compound across different studies?
Discrepancies in melting points (e.g., 180°C vs. 195°C) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography can identify polymorphs. Standardized protocols (e.g., ASTM E794) for melting point determination and purity validation via elemental analysis (C, H, N) are critical for reproducibility .
Methodological Notes
- Data Validation : Cross-reference NMR shifts and MS data with PubChem entries (e.g., CID 9942250 for analogous compounds) .
- Safety Protocols : Handle hydrochloride salts in fume hoods to avoid inhalation risks; use PPE compliant with OSHA standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
